N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide
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Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide is a chemical compound that features a tetrazole ring, a cyclohexyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide typically involves a multi-step process. One common method is the Ugi-azide four-component reaction, which includes an aldehyde, an amine, an isocyanide, and an azide source such as trimethylsilyl azide. This reaction is often carried out in methanol at room temperature, leading to moderate to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, green chemistry approaches, such as using aqueous micelles as reaction media, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Corresponding amines from the reduction of the benzamide moiety.
Substitution: Substituted benzamides with various nucleophiles.
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its bioisosterism with carboxylic acids and amides.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies investigating the interaction of tetrazole derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors that recognize carboxylates. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide
Uniqueness
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the 4-methyl group on the benzamide moiety can influence its binding affinity and selectivity towards biological targets, differentiating it from other similar compounds.
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12-7-9-13(10-8-12)16(22)17-11-15-18-19-20-21(15)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJLNXDMVXTQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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